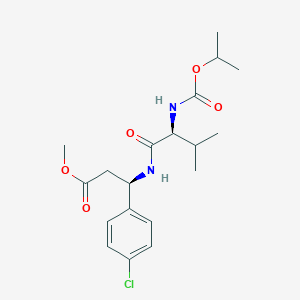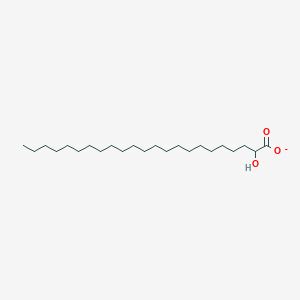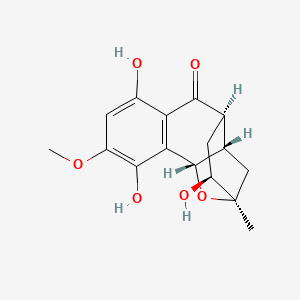![molecular formula C15H22O B1262878 6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Overview
Description
6-(2,2,3-trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene is a spiro-epoxide. It derives from a hydride of a cyclopentene.
Scientific Research Applications
Peptide Synthesis
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene and its derivatives have been utilized in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, was reported. This compound has shown potential in the synthesis of peptides, such as nonapeptides, demonstrating its use as a dipeptide building block in peptide synthesis (Suter et al., 2000).
Photochemical Reactions
These compounds are also involved in photochemical reactions. Research has shown that certain trimethylcyclopentenones undergo intramolecular photochemical reactions, leading to the formation of tricyclo-octanones. This reaction proceeds via a single excited state and has implications in further synthetic transformations, such as Baeyer-Villiger oxidations (Gowda & Mcmurry, 1980).
Synthesis of Heterobicyclic Compounds
In another study, efficient gold-catalyzed double cyclization of 1,5-enynes led to the formation of a range of heterobicyclic compounds, including oxabicylclo[3.2.1]octenes and oxaspiro[5.5]undecenes. This process demonstrates the ability to create diverse structures using these spiro compounds (Zhang & Kozmin, 2005).
Cycloaddition Reactions
Additionally, these compounds have been studied in cycloaddition reactions. For example, reactions involving 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been explored, leading to a range of substitution and rearrangement products. This research contributes to understanding the reactivity and potential applications of spirocyclic systems in synthetic chemistry (Cacioli & Reiss, 1984).
properties
Product Name |
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C15H22O/c1-11-4-5-13(14(11,2)3)12-6-8-15(9-7-12)10-16-15/h4,6,13H,5,7-10H2,1-3H3 |
InChI Key |
SRNBAOJKZYTEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C2=CCC3(CC2)CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


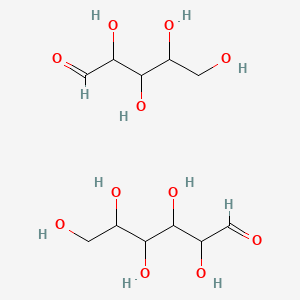
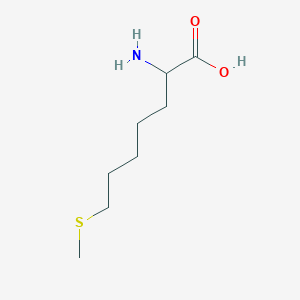
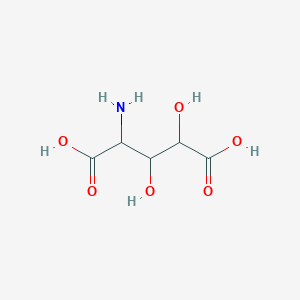
![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)
